GM3-Ganglioside

Description

Properties

Molecular Formula |

C64H121N3O21 |

|---|---|

Molecular Weight |

1268.7 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

InChI |

InChI=1S/C64H118N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-26-28-30-32-34-36-38-51(74)66-45(46(71)37-35-33-31-29-27-25-17-15-13-11-9-7-5-2)43-82-61-56(78)55(77)58(50(42-69)84-61)85-62-57(79)60(54(76)49(41-68)83-62)87-64(63(80)81)39-47(72)52(65-44(3)70)59(86-64)53(75)48(73)40-67;/h35,37,45-50,52-62,67-69,71-73,75-79H,4-34,36,38-43H2,1-3H3,(H,65,70)(H,66,74)(H,80,81);1H3/b37-35+;/t45-,46+,47-,48+,49+,50+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62-,64-;/m0./s1 |

InChI Key |

YFWFATFYEDEDLW-ALBXJJCDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of GM3-Ganglioside?

An In-Depth Technical Guide to the Structure of GM3-Ganglioside

Executive Summary

GM3-ganglioside, the simplest of the gangliosides, is a fundamental glycosphingolipid component of the plasma membrane in vertebrate cells.[1][2] Structurally, it consists of a hydrophobic ceramide moiety anchored in the lipid bilayer and a hydrophilic trisaccharide headgroup exposed to the extracellular environment.[3] This amphipathic nature allows GM3 to play a critical role in modulating membrane fluidity, organizing lipid microdomains (rafts), and acting as a key regulator in a multitude of cellular signaling pathways, including those governing cell growth, insulin (B600854) resistance, and immune responses.[4][5][6] This document provides a comprehensive technical overview of the structure of GM3-ganglioside, its physicochemical properties, biosynthetic pathway, and its role in cellular signaling, complemented by detailed experimental protocols for its analysis.

Core Molecular Structure

GM3-ganglioside, also known as hematoside, possesses a conserved tripartite structure composed of a ceramide lipid anchor and a hydrophilic oligosaccharide chain containing a sialic acid residue.[2][3][4]

-

Ceramide Moiety : This is the hydrophobic portion that anchors the molecule within the outer leaflet of the plasma membrane. It consists of two hydrocarbon chains:

-

A sphingoid base , typically sphingosine (B13886) (d18:1).

-

A fatty acid chain attached to the sphingoid base via an amide bond.[4] The length and degree of saturation of this fatty acid are highly variable, giving rise to numerous distinct molecular species of GM3. Common fatty acids include long-chain (LCFA) and very-long-chain (VLCFA) variants.[4][7]

-

-

Oligosaccharide Moiety : This is the hydrophilic headgroup exposed to the extracellular space. It is composed of three sugar units linked in a specific sequence:

-

Glucose (Glc) : The first sugar unit attached directly to the primary hydroxyl group of the ceramide.

-

Galactose (Gal) : Linked to glucose. The combination of ceramide, glucose, and galactose forms lactosylceramide (B164483), the precursor to GM3.[8]

-

N-Acetylneuraminic Acid (Neu5Ac or NANA) : This is the defining sialic acid residue that makes GM3 a ganglioside. It is attached to the galactose unit.[9]

-

The complete chemical structure is systematically described as Neu5Acα(2-3)Galβ(1-4)Glcβ(1-1')Cer .[10]

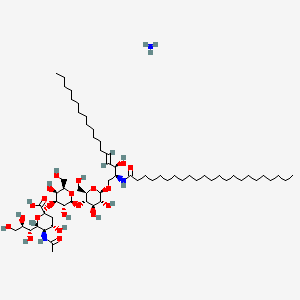

Figure 1: Core structural components of GM3-Ganglioside.

Physicochemical Properties and Structural Data

The variability in the fatty acid chain of the ceramide moiety leads to a wide range of GM3 molecular species, each with a distinct molecular weight and formula. This structural diversity is critical to its biological function.

Data Presentation

Table 1: Physicochemical Properties of Representative GM3-Ganglioside Molecular Species

| Fatty Acyl Chain | Sphingoid Base | Molecular Formula | Molecular Weight ( g/mol ) | Source |

|---|---|---|---|---|

| Arachidoyl (20:0) | d18:1 | C61H112N2O21 | 1209.5 | [11] |

| Lignoceroyl (24:1, 15Z) | d18:1 | C65H118N2O21 | 1263.6 | [12] |

| Tricosanoyl (23:0) | d18:1 | C59H107N2O21 • Na | 1203.5 | [13] |

| Phyto-type (18:0) | t18:0 | C59H110N2O22 | 1199.5 |[14] |

Table 2: Conformational Properties of GM3 Glycosidic Linkages from Molecular Dynamics (MD) Simulations

| Glycosidic Linkage | Torsion Angle (Φ) | Torsion Angle (Ψ) | Source |

|---|---|---|---|

| α-Neu5Ac-(2-3)-β-Gal | 65.2° ± 10.9° | 34.6° ± 14.5° | [10] |

| β-Gal-(1-4)-β-Glc | 54.3° ± 8.8° | 4.8° ± 11.2° |[10] |

Table 3: Solvent Accessibility of GM3 Headgroup in a DMPC Bilayer

| Headgroup Residue | Relative SASA (%)* | Absolute SASA Reduction (Ų) | Source |

|---|---|---|---|

| Neu5Ac | 95% | 20.2 ± 28 | [10] |

| Galactose | 74% | 41.4 ± 25 | [10] |

| Glucose | 27% | 155.7 ± 19.1 | [10] |

*Relative Solvent Accessible Surface Area (SASA) compared to the free oligosaccharide in solution.[10]

Biosynthesis and Metabolic Role

GM3 is synthesized in the Golgi apparatus through a stepwise enzymatic pathway and serves as the crucial precursor for the synthesis of most complex gangliosides of the a-, b-, and c-series.[1][8]

The biosynthesis begins with ceramide and proceeds as follows:

-

Glucosylation : Glucosylceramide synthase (GCS or UGCG) adds a glucose molecule to ceramide, forming glucosylceramide (GlcCer).[15][16]

-

Galactosylation : Lactosylceramide synthase (LacCerS or B4GALT5) adds a galactose molecule to GlcCer, yielding lactosylceramide (LacCer).[8][15]

-

Sialylation : Finally, GM3 synthase (ST3GAL5) transfers a sialic acid residue to LacCer, completing the synthesis of GM3.[3][5][15]

Figure 2: The biosynthetic pathway of GM3-Ganglioside.

From GM3, the ganglioside family expands significantly. It is the branch-point for the synthesis of more complex structures through the action of various glycosyltransferases. For instance, GD3 synthase can add a second sialic acid to GM3 to form GD3, initiating the b-series gangliosides.[8]

Role in Cellular Signaling

GM3 is not merely a structural lipid; it is a potent modulator of transmembrane signaling. It preferentially localizes to lipid rafts, where it interacts with and influences the function of various receptor proteins.[6]

-

Insulin Signaling : GM3 is a known negative regulator of the insulin receptor. By associating with the receptor within caveolae (a type of lipid raft), GM3 can inhibit insulin-induced receptor phosphorylation and downstream signaling, contributing to insulin resistance.[2][13] Increased GM3 levels in adipocytes are linked to the insulin resistance seen in type 2 diabetes.[7]

-

Immune Response and TLR4 Signaling : The fatty acid structure of GM3 dictates its effect on the innate immune system. Different molecular species of GM3 can directly interact with the Toll-like receptor 4 (TLR4)/MD2 complex. Specifically, VLCFA-GM3 species can act as agonists, promoting inflammatory signaling, while LCFA-GM3 species can act as antagonists.[6][7]

-

Cancer and Angiogenesis : GM3 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][13] It can inhibit tumor growth and angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[13]

Figure 3: Modulation of cell surface receptor signaling by GM3.

Experimental Protocols for Structural Elucidation

The analysis of GM3 structure requires specialized methods due to its amphipathic nature. The general workflow involves extraction from a biological matrix, purification, and structural characterization.

Extraction and Purification

A robust protocol for the isolation of gangliosides from cells or tissues is essential for accurate analysis.[17]

-

Sample Homogenization : Cells or tissues are lysed, often mechanically (e.g., using zirconium beads) or via sonication, to disrupt cellular structures.[18]

-

Lipid Extraction : A monophasic solvent system, such as an absolute methanol (B129727) extraction, is often preferred to minimize sample loss.[18] This is followed by partitioning, typically using a chloroform/methanol/water system (Folch method), to separate lipids from other macromolecules.

-

Purification : The crude lipid extract is further purified. Saponification (mild alkaline hydrolysis) can be used to remove glycerophospholipids.[17] Further separation of individual ganglioside species is achieved using chromatographic techniques.

-

Chromatography :

-

Thin-Layer Chromatography (TLC) : Used for qualitative analysis and separation of gangliosides based on the polarity of their headgroups.[17]

-

High-Performance Liquid Chromatography (HPLC) : Employed for high-resolution separation and preparative scale purification of specific GM3 molecular species.[17]

-

Figure 4: General experimental workflow for GM3-Ganglioside analysis.

Structural Analysis Techniques

-

Mass Spectrometry (MS) : This is the cornerstone technique for ganglioside structural analysis.[16]

-

Methodology : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to ionize the molecules.[16] Analysis of the mass-to-charge ratio (m/z) provides the exact molecular weight.

-

Tandem MS (MS/MS) : By inducing fragmentation of the parent ion through collision-induced dissociation (CID), the sequence of the oligosaccharide chain and the composition of the ceramide moiety (sphingoid base and fatty acid) can be determined.[18][19] Multi-stage MS (MSn) can provide complete structural elucidation.[19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is critical for determining the fine stereochemical details of the structure, such as the anomeric configuration (α or β) of the glycosidic linkages and the precise attachment points between sugar residues.

-

X-Ray and Neutron Scattering : Techniques like Wide-Angle X-ray Scattering (WAXS), Small-Angle X-ray Scattering (SAXS), and Small-Angle Neutron Scattering (SANS) are used to investigate the higher-order structure of GM3 in solution and within model membranes.[20][21] These methods provide information on how GM3 molecules pack together and influence the properties of the lipid bilayer.[21][22]

References

- 1. GM3 - Wikipedia [en.wikipedia.org]

- 2. Physiopathological function of hematoside (GM3 ganglioside) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. lipotype.com [lipotype.com]

- 5. researchgate.net [researchgate.net]

- 6. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding [frontiersin.org]

- 8. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Atomic-resolution conformational analysis of the GM3 ganglioside in a lipid bilayer and its implications for ganglioside–protein recognition at membrane surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganglioside GM3 (d18:1/20:0) | C61H112N2O21 | CID 20057287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ganglioside GM3 | C65H118N2O21 | CID 86583360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Buy Ganglioside GM3 (phyto-type) [smolecule.com]

- 15. Figure 1: [Biosynthetic pathway of GM3 ganglioside...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 17. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A novel approach for ganglioside structural analysis based on electrospray multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of Asymmetric Structure of Ganglioside-DPPC Mixed Vesicle Using SANS, SAXS, and DLS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Short range structure of a GM3 ganglioside membrane: comparison between experimental WAXS and computer simulation results [air.unimi.it]

Core Biosynthesis Pathway of GM3-Ganglioside

An In-depth Technical Guide to the GM3-Ganglioside Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core GM3-Ganglioside biosynthesis pathway. It includes detailed information on the enzymatic steps, quantitative data, experimental protocols, and the role of GM3 in key signaling pathways.

The biosynthesis of GM3-Ganglioside is a sequential enzymatic process that primarily takes place in the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2] It begins with the formation of a ceramide backbone and proceeds through the addition of sugar moieties to form the final GM3 molecule.[3] GM3 is the precursor for the synthesis of more complex a- and b-series gangliosides.[3]

The core pathway involves three key enzymatic steps:

-

Glucosylceramide Synthesis: The process is initiated by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG), which transfers a glucose molecule from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer).[3] This reaction occurs on the cytosolic face of the Golgi apparatus.

-

Lactosylceramide (B164483) Synthesis: Next, lactosylceramide synthase (LacCerS), encoded by the B4GALT5 and B4GALT6 genes, catalyzes the addition of a galactose molecule from UDP-galactose to glucosylceramide, resulting in the formation of lactosylceramide (LacCer).[2][3] This step takes place within the lumen of the Golgi apparatus.[2]

-

GM3 Synthesis: The final step is the conversion of lactosylceramide to GM3. This is carried out by the enzyme GM3 synthase (ST3GAL5), which transfers a sialic acid residue from CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to lactosylceramide.[3][4] This reaction also occurs in the Golgi apparatus.[5]

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Gene | Substrate(s) | Apparent Km | Vmax | Organism/System | Reference(s) |

| Glucosylceramide Synthase | UGCG | Ceramide | 19.3 µM | Not Reported | Human HEK-UGCG homogenate | [1] |

| Lactosylceramide Synthase | B4GALT5 | Glucosylceramide | 2.47 µM | Not Reported | Human HEK-293T cells | [6] |

| Lactosylceramide Synthase | B4GALT5 | UDP-Galactose | 214.4 µM | Not Reported | Human HEK-293T cells | [6] |

| GM3 Synthase | ST3GAL5 | Lactosylceramide | Not Reported | Not Reported | Not Reported | |

| GM3 Synthase | ST3GAL5 | CMP-Neu5Ac | Not Reported | Not Reported | Not Reported |

Table 2: Representative Cellular Concentrations of Pathway Intermediates and Products

| Molecule | Concentration/Level | Cell/Tissue Type | Condition | Reference(s) |

| Glucosylceramide | Elevated | Transgenic ALS model mice (SOD1 G86R) | Disease state | [2][5] |

| Lactosylceramide | Elevated | Human atherosclerotic plaque | Disease state | [6] |

| Lactosylceramide | ~1.5-fold increase | ST3GAL5 KO HEK293-T cells | Genetic knockout | [7] |

| GM3-Ganglioside | Increased | Cortex and amygdala of Tg2576 mice | Alzheimer's model | [8] |

| GM3-Ganglioside | Elevated | Brains of Alzheimer's disease patients | Disease state | [8] |

Table 3: Gene Expression of Core Biosynthesis Enzymes Across Human Tissues (GTEx Data)

| Gene | Testis | Brain - Cerebellum | Adipose - Subcutaneous | Skin - Sun Exposed | Liver |

| UGCG | 102.4 | 123.6 | 65.9 | 164.7 | 54.3 |

| B4GALT5 | 13.6 | 1.8 | 13.9 | 16.4 | 1.1 |

| ST3GAL5 | 1.6 | 1.5 | 1.1 | 1.3 | 0.2 |

Values are presented as median Transcripts Per Million (TPM). Data sourced from the Genotype-Tissue Expression (GTEx) Portal.[9][10]

Experimental Protocols

GM3 Synthase Activity Assay

This protocol is adapted from a method using a radiolabeled donor substrate to quantify enzyme activity.[3]

Materials:

-

Acceptor substrate: Lactosylceramide (LacCer)

-

Donor substrate: CMP-[14C]N-acetylneuraminic acid (CMP-[14C]Neu5Ac)

-

Reaction buffer (4x): 400 mM sodium cacodylate (pH 6.2), 40 mM MgCl2, 1.6% Triton X-100

-

Enzyme source (e.g., cell lysate or microsomal fraction)

-

Sep-Pak C18 cartridges

-

High-Performance Thin-Layer Chromatography (HPTLC) plates

-

Development solvent (e.g., chloroform:methanol:0.2% CaCl2 in water, 50:40:10, v/v/v)

-

Radio image analyzer

Procedure:

-

Reaction Setup:

-

Dry down 0.02 µmol of LacCer under a stream of nitrogen.

-

Resuspend the dried LacCer in 10 µL of 4x reaction buffer by sonication for 1 minute.

-

Add the enzyme source and 375 nCi of CMP-[14C]Neu5Ac to a final volume of 40 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding 1 mL of cold water and mix well.

-

-

Product Separation:

-

Equilibrate a Sep-Pak C18 cartridge with water.

-

Apply the reaction mixture to the cartridge.

-

Wash the cartridge with 5 mL of water to remove unincorporated CMP-[14C]Neu5Ac.

-

-

Elution:

-

Elute the synthesized 14C-labeled GM3 with 5 mL of methanol.

-

Dry the methanol eluate under nitrogen.

-

-

HPTLC Analysis:

-

Dissolve the dried product in 10 µL of chloroform:methanol (1:1, v/v).

-

Spot aliquots of the solution onto an HPTLC plate.

-

Develop the plate using the appropriate solvent system.

-

-

Quantification:

-

Analyze the HPTLC plate using a radio image analyzer to quantify the amount of 14C-labeled GM3.

-

Western Blot for ST3GAL5 Protein Quantification

This protocol provides a general framework for the detection and quantification of ST3GAL5 protein in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-ST3GAL5 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-ST3GAL5 antibody (e.g., at a 1:500 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways Modulated by GM3-Ganglioside

GM3-Ganglioside, primarily located in the plasma membrane, is a key regulator of various transmembrane signaling pathways, notably those involved in cell growth, differentiation, and metabolism.

GM3 and Insulin (B600854) Signaling

GM3 is a negative regulator of the insulin receptor (IR). In a state of insulin resistance, often associated with elevated GM3 levels, GM3 interacts with the IR. This interaction prevents the association of the IR with caveolin-1 (B1176169) in lipid rafts, leading to increased mobility of the receptor and reduced insulin-stimulated autophosphorylation. Consequently, downstream signaling through pathways like PI3K/Akt is attenuated, resulting in decreased glucose uptake.

GM3 and EGFR Signaling

GM3 also modulates the activity of the Epidermal Growth Factor Receptor (EGFR). It can inhibit both ligand-dependent and -independent EGFR activation. The inhibitory mechanism involves the interaction of GM3 with the N-linked glycans on the EGFR, which in turn hinders receptor dimerization and autophosphorylation. This leads to the suppression of downstream signaling cascades such as the Ras-MAPK pathway, thereby affecting cell proliferation and migration.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 3. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic and Structural Consequences of GM3 Synthase Deficiency: Insights from an HEK293-T Knockout Model [mdpi.com]

- 7. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ST3GAL5 antibody (14614-1-AP) | Proteintech [ptglab.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of GM3-Ganglioside in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM3-ganglioside, the simplest monosialylated glycosphingolipid, is a critical component of the plasma membrane, where it plays a profound role in modulating a diverse array of cellular signaling pathways. Far from being a mere structural lipid, GM3 acts as a key regulator of cell growth, differentiation, apoptosis, and motility. Its influence is particularly prominent in the context of receptor tyrosine kinase (RTK) activity, insulin (B600854) signaling, and immune modulation. Dysregulation of GM3 expression has been implicated in numerous pathological conditions, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of GM3 in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to aid researchers in this dynamic field.

Data Presentation: Quantitative Effects of GM3-Ganglioside on Cell Signaling

The following tables summarize the quantitative impact of GM3 on key cellular processes and signaling events, drawing from various in vitro and in vivo studies.

Table 1: Inhibitory Effects of GM3 on Cell Proliferation

| Cell Line | GM3 Concentration | % Inhibition of Proliferation | IC50 Value | Reference |

| Human Neuroblastoma (NBL-W) | 5-1000 µM | Concentration-dependent | 255 ± 29 µM | [1][2] |

| Human Epidermoid Carcinoma (A431) | 50 nmol/ml | Growth-arrested cells observed | Not specified | [3] |

| Human Epidermoid Carcinoma (KB) | Not specified | Stronger inhibition than GM1 | Not specified | [3] |

Table 2: Modulation of Receptor Tyrosine Kinase (RTK) Phosphorylation by GM3

| Receptor | Cell Line | GM3 Concentration | Effect on Phosphorylation | Quantitative Measurement | Reference |

| EGFR | Human Neuroblastoma (NBL-W) | 100 µM | Inhibition | Ratio of p-EGFR (+EGF)/(-EGF) reduced from 8.2 to 4.87 | [1][2] |

| EGFR | Human Epidermoid Carcinoma (A431) | 50 nmol/ml | Inhibition | Less responsive to EGF-stimulated phosphorylation | [3] |

| EGFR | Squamous Carcinoma Cell Line | Not specified (endogenous accumulation) | Inhibition of integrin-induced phosphorylation | Blockade of phosphorylation at Tyr-845 and Tyr-1148 | [4] |

| Insulin Receptor | 3T3-L1 Adipocytes | Not specified | Suppression of insulin-stimulated phosphorylation | Not specified | [5] |

| PDGF Receptor | Vascular Smooth Muscle Cells | 10-50 µM | No significant effect on autophosphorylation | Not specified | [6] |

Core Signaling Pathways Modulated by GM3-Ganglioside

GM3 exerts its influence by modulating several critical signaling cascades. These interactions are often localized within specialized membrane microdomains known as lipid rafts.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

GM3 is a well-documented negative regulator of EGFR signaling. By interacting with the EGFR within the plasma membrane, GM3 can inhibit its dimerization and subsequent autophosphorylation upon ligand binding.[7] This inhibitory action has profound downstream consequences, affecting cell proliferation, survival, and migration. The primary mechanism involves the suppression of two major downstream pathways:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: Inhibition of EGFR phosphorylation by GM3 leads to a downstream dampening of the MAPK cascade, a critical pathway for cell proliferation.[2]

-

PI3K/AKT Pathway: GM3 has been shown to inhibit the EGFR-mediated activation of the PI3K/AKT pathway, which is crucial for cell survival and growth.[1][2] This inhibition can lead to increased apoptosis.

Modulation of Insulin Receptor Signaling

GM3 plays a significant role in insulin resistance. Increased levels of GM3 in adipocytes and other insulin-sensitive tissues can impair insulin receptor signaling.[5] GM3 can directly interact with the insulin receptor, inhibiting its autophosphorylation and subsequent downstream signaling events, including the activation of the PI3K/AKT pathway, which is essential for glucose uptake.[5]

References

- 1. Ganglioside GM3 induces cumulus cell apoptosis through inhibition of epidermal growth factor receptor-mediated PI3K/AKT signaling pathways during in vitro maturation of pig oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced insulin sensitivity in mice lacking ganglioside GM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gangliosides GM1, GM2 and GM3 inhibit the platelet-derived growth factor-induced signalling transduction pathway in vascular smooth muscle cells by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

GM3-Ganglioside in the Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ganglioside GM3, the simplest of the sialic acid-containing glycosphingolipids, serves as a critical structural component of the cell membrane and a pivotal modulator of transmembrane signaling in the nervous system. While essential for early neurodevelopment, its dysregulation is increasingly implicated in the pathophysiology of severe neurological and neurodegenerative diseases. This guide provides an in-depth examination of GM3's biosynthesis, its multifaceted functions in neuronal signaling and development, its role in disease, and the experimental methodologies used in its study.

Introduction to GM3-Ganglioside

Gangliosides are a class of acidic glycosphingolipids characterized by a ceramide lipid anchor and an oligosaccharide chain containing one or more sialic acid residues.[1][2] They are highly concentrated in the nervous system, where they are integral components of the outer leaflet of the plasma membrane.[2][3] Here, they cluster with cholesterol, sphingomyelin, and specific proteins to form specialized microdomains known as lipid rafts.[2] These domains function as critical platforms for signal transduction, cell adhesion, and cell-to-cell recognition.[1][2]

GM3 (NeuAcα2-3Galβ1-4Glcβ1-1’Cer) is the structural precursor for the vast majority of complex gangliosides, including the a-, b-, and c-series, which predominate in the mature brain.[2][4] Its synthesis from lactosylceramide (B164483) is a foundational step in the ganglioside biosynthetic pathway, catalyzed by the enzyme GM3 synthase (ST3GAL5).[2][5] The expression of GM3 is tightly regulated, with high levels observed during early embryonic brain development that give way to more complex gangliosides as the nervous system matures.[2][3][6]

Biosynthesis of GM3-Ganglioside

The biosynthesis of GM3 is the gateway to the creation of more complex ganglioside structures. The process begins in the Golgi apparatus, where the enzyme GM3 synthase, encoded by the ST3GAL5 gene, catalyzes the transfer of a sialic acid molecule from CMP-sialic acid to lactosylceramide (LacCer).[2][5] GM3 can then be further sialylated by GD3 synthase to form GD3, the precursor to all b-series gangliosides, or acted upon by other glycosyltransferases to form the a-series.[2]

Core Functions in the Nervous System

GM3 exerts a wide range of effects, from guiding the development of neural circuits to modulating synaptic activity and contributing to cellular homeostasis.

During the early stages of embryonic development, the ganglioside profile of the brain is dominated by simple forms, primarily GM3 and GD3.[2][3][6] GM3 is fundamentally involved in several key neurodevelopmental processes:

-

Neuronal Proliferation and Differentiation: It participates in signaling cascades that control neuronal survival, axonal growth, and the branching of dendrites.[1]

-

Myelination: GM3 is present in oligodendrocytes and modulates their differentiation and maturation, thereby influencing the structure and integrity of the myelin sheath.[1] Dysregulation of its metabolism is linked to demyelinating disorders.[1]

A primary function of GM3 is the regulation of receptor tyrosine kinases (RTKs) within lipid rafts. By physically associating with these receptors, GM3 can allosterically modulate their activity.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: GM3 acts as a potent negative regulator of EGFR. It inhibits both ligand-dependent and ligand-independent (integrin-mediated) activation of the receptor.[7][8] This inhibition is achieved by preventing receptor dimerization and autophosphorylation at specific tyrosine residues, including Tyr845, Tyr1068, and Tyr1148.[7] Evidence suggests this regulatory mechanism involves a direct carbohydrate-carbohydrate interaction between GM3 and the N-linked glycans on the EGFR ectodomain.[8]

-

Insulin (B600854) Receptor (IR) Signaling: Similar to its effect on EGFR, GM3 negatively regulates the insulin receptor.[9][10] Increased GM3 levels in the plasma membrane can lead to its binding to the IR, which disrupts the receptor's interaction with caveolin, promotes its internalization, and ultimately inhibits insulin signaling.[4][6] This is physiologically significant, as mice lacking GM3 synthase exhibit enhanced insulin sensitivity.[9]

While vital for development, an overabundance of GM3 in the mature nervous system can be neurotoxic. Upregulation of GM3 is a key event in glutamate-induced excitotoxicity, a major contributor to pathological cell death in the nervous system.[11] The proposed mechanism involves GM3-dependent recruitment of 12-lipoxygenase (12-LOX) to lipid microdomains, which leads to a massive increase in reactive oxygen species (ROS) and a subsequent influx of intracellular calcium, culminating in apoptosis.[11] Critically, silencing the GM3 synthase gene has been shown to rescue neurons from this glutamate-induced death.[11]

References

- 1. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Gangliosides in Neurodevelopment [mdpi.com]

- 4. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Rescue of GM3 synthase deficiency by spatially controlled, rAAV-mediated ST3GAL5 delivery [insight.jci.org]

- 6. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganglioside GM3 blocks the activation of epidermal growth factor receptor induced by integrin at specific tyrosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced insulin sensitivity in mice lacking ganglioside GM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganglioside GM3 Mediates Glucose-Induced Suppression of IGF-1 Receptor—Rac1 Activation to Inhibit Keratinocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganglioside GM3 is involved in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

GM3-Ganglioside in Cancer Progression: A Technical Guide for Researchers

An In-depth Examination of Molecular Mechanisms, Experimental Analysis, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ganglioside GM3, a fundamental component of the cell membrane, has emerged as a critical modulator of cancer progression. Its expression and influence are remarkably context-dependent, exhibiting both tumor-suppressive and oncogenic functions across different cancer types. This technical guide provides a comprehensive overview of the multifaceted role of GM3 in oncology, detailing its involvement in key signaling pathways, its impact on metastasis and angiogenesis, and its potential as a therapeutic target. This document offers detailed experimental protocols for the analysis of GM3, presents quantitative data on its expression in various cancers, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Dichotomous Role of GM3-Ganglioside in Cancer

GM3, the simplest monosialylated ganglioside, is a precursor for the biosynthesis of more complex gangliosides and is ubiquitously expressed in mammalian tissues.[1][2] In the context of cancer, its role is not monolithic; it can either inhibit or promote tumor progression depending on the specific cancer type and the molecular context of the tumor microenvironment.[3][4] This dual functionality underscores the complexity of glycosphingolipid signaling in cancer biology.

Tumor Suppressive Functions

In several cancer types, increased GM3 expression is associated with a less aggressive phenotype. This is often attributed to its ability to modulate key signaling pathways that drive cell proliferation and survival. For instance, GM3 has been shown to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a critical driver of many epithelial cancers.[3] Furthermore, GM3 can suppress angiogenesis, the formation of new blood vessels essential for tumor growth, by interacting with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] In bladder cancer, higher concentrations of GM3 have been linked to reduced malignancy and the induction of apoptosis.[1]

Oncogenic Functions

Conversely, in some malignancies, elevated GM3 levels correlate with aggressive tumor behavior and poor prognosis.[2] For example, in certain contexts, GM3 can promote the motility of hepatocellular carcinoma cells.[6] The expression of GM3 synthase (ST3GAL5), the enzyme responsible for GM3 synthesis, has been associated with poor clinical outcomes in some cancers, such as clear cell renal cell carcinoma.[7][8] This oncogenic role is often mediated through its interaction with different sets of signaling molecules, highlighting the intricate and cell-type-specific nature of its function.

Quantitative Expression of GM3 and its Synthase (ST3GAL5) in Cancer

The expression levels of GM3 and its synthesizing enzyme, ST3GAL5, vary significantly across different cancer types and often correlate with clinical parameters such as tumor grade, stage, and patient survival.

Table 1: Quantitative Expression of GM3-Ganglioside in Various Cancers

| Cancer Type | GM3 Expression Details | Clinical Correlation | References |

| Melanoma | Present in all 20 analyzed melanomas.[9] Approximately 60% of primary and 75% of metastatic melanomas express GM3.[2] | The ratio of GM3 to GD3 has been proposed as a prognostic marker.[10] | [2][9][10] |

| Lung Cancer | NeuGc-GM3 was detected in 93.3% of non-small cell lung carcinoma (NSCLC) cases, with over 50% of positive cells in 64.4% of cases.[11] Overexpression of GM3 was found in lung adenocarcinoma brain metastases, accounting for 21% of total gangliosides.[12][13] | High NeuGc-GM3 expression is associated with poor overall survival in NSCLC.[11][14] | [11][12][13][14] |

| Breast Cancer | Total ganglioside levels, including GM3, are significantly higher in breast tumor tissues than in normal mammary tissues.[13][15] N-glycolyl GM3 (NeuGc-GM3) expression correlates with higher nuclear grades in ER/PR positive tumors.[16] Serum GM3 levels are elevated in breast cancer patients and can differentiate the luminal B subtype.[17] | Higher NeuGc-GM3 expression is linked to more aggressive tumor behavior.[16] Serum GM3 levels are positively correlated with the Ki-67 proliferation index.[17] | [13][15][16][17] |

| Colon Cancer | Reactivity for NeuGc-GM3 was detected in all 50 cases analyzed, with 70% showing high levels of immunostaining.[6][18] | High NeuGc-GM3 expression correlates with a higher TNM stage and is an independent prognostic factor for poorer overall survival.[6][18] | [6][18] |

| Neuroectodermal Tumors | NeuGc-GM3 was present in 85% of pediatric neuroblastoma and Ewing sarcoma cases, with an average of 70% positive tumor cells.[18][19] | Expression was maintained in more aggressive NMYC-amplified neuroblastomas.[18] | [18][19] |

Table 2: Expression of GM3 Synthase (ST3GAL5) and its Prognostic Significance

| Cancer Type | ST3GAL5 Expression | Prognostic Significance | References |

| Bladder Cancer | Significantly lower expression in tumor tissues compared to normal tissues. Expression is lower in muscle-invasive and high-grade tumors.[9][17] | Downregulation is associated with poor survival.[9][17] | [9][17] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Consistently and significantly overexpressed in ccRCC compared to normal kidney tissues.[7][8] | High expression is positively correlated with tumor stage, grade, and poor prognosis. It is also associated with CD8+ T cell exhaustion.[7][8] | [7][8] |

| Colorectal Cancer (CRC) | Lower expression in tumors compared to normal tissue.[8] | Low expression correlates with a higher relapse-free survival.[8] | [8] |

| Lung Cancer | Highly expressed in adenocarcinoma tissues.[20] | High expression in adenocarcinoma cells was associated with increased sensitivity to EGFR tyrosine kinase inhibitors.[20] | [20] |

GM3-Mediated Modulation of Key Signaling Pathways in Cancer

GM3 exerts its influence on cancer progression primarily by modulating the activity of receptor tyrosine kinases (RTKs) and other signaling molecules within the plasma membrane.

Inhibition of EGFR Signaling

GM3 is a well-documented inhibitor of Epidermal Growth Factor Receptor (EGFR) signaling.[21] The inhibitory mechanism involves a direct carbohydrate-carbohydrate interaction between GM3 and the N-linked glycans on the EGFR extracellular domain. This interaction is thought to prevent the conformational changes necessary for receptor dimerization and autophosphorylation upon ligand binding, thereby attenuating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[22][23][24] Depletion of GM3 can lead to increased EGFR phosphorylation at specific tyrosine residues (Tyr-845, Tyr-1068, and Tyr-1148), promoting cell proliferation.[25]

Regulation of VEGFR-2 Signaling and Angiogenesis

GM3 plays a significant anti-angiogenic role by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[26] GM3 specifically interacts with the extracellular domain of VEGFR-2, which in turn blocks receptor dimerization and prevents the binding of its ligand, VEGF.[5][27] This inhibition of VEGFR-2 activation leads to the suppression of downstream signaling pathways, including the Akt pathway, resulting in reduced proliferation and migration of endothelial cells and a decrease in tumor-induced neovascularization.[26][28]

Context-Dependent Modulation of c-Met Signaling

The influence of GM3 on the Hepatocyte Growth Factor Receptor (HGFR), or c-Met, is notably context-dependent, showcasing its dual role in cancer. In some cellular contexts, such as certain hepatocellular carcinoma cell lines, GM3 can promote HGF-stimulated cell motility and migration. This is achieved by enhancing the phosphorylation of c-Met at specific tyrosine sites and subsequently activating the PI3K/Akt signaling pathway.[6][29] Conversely, in other cancer models, GM3 has been shown to have an inhibitory effect on c-Met signaling. This highlights the complexity of GM3's function, which can be influenced by the specific cellular machinery and the presence of other co-receptors and signaling molecules in the plasma membrane.

Experimental Protocols for the Study of GM3-Ganglioside

Accurate and reproducible methods are essential for elucidating the role of GM3 in cancer. This section provides detailed protocols for the extraction, analysis, and functional assessment of GM3.

Ganglioside Extraction from Cells and Tissues

This protocol describes a standard method for the extraction of total gangliosides from biological samples.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Chloroform

-

Deionized water

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Homogenizer or sonicator

-

Centrifuge

-

Nitrogen gas stream

-

tC18 solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation: For cultured cells, wash the cell pellet (e.g., 1x10^7 cells) twice with cold PBS and centrifuge to remove supernatant. For tissues, weigh approximately 100 mg of tissue and homogenize in a mixture of chloroform:methanol (1:2, v/v).

-

Lipid Extraction: Resuspend the cell pellet or tissue homogenate in a chloroform:methanol:water (4:8:3, v/v/v) mixture. Sonicate or vortex vigorously for 30 minutes.

-

Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases. Carefully collect the upper aqueous phase containing the gangliosides into a new glass tube.

-

Purification by SPE:

-

Condition a tC18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of chloroform:methanol:water (2:43:55, v/v/v).

-

Load the collected upper phase onto the cartridge.

-

Wash the cartridge with 3 mL of chloroform:methanol:water (2:43:55, v/v/v) and then with 3 mL of methanol:water (1:1, v/v) to remove contaminants.

-

Elute the gangliosides with 3 mL of methanol into a clean glass tube.[15]

-

-

Drying and Storage: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas. The dried ganglioside extract can be stored at -20°C.

Quantification of GM3 by High-Performance Thin-Layer Chromatography (HPTLC)

Materials:

-

HPTLC silica (B1680970) gel 60 plates

-

Developing chamber

-

Chloroform

-

Methanol

-

0.2% aqueous CaCl2 solution

-

Orcinol-sulfuric acid reagent for visualization

-

Densitometer for quantification

-

Purified GM3 standard

Procedure:

-

Sample Preparation: Reconstitute the dried ganglioside extract in a known volume of chloroform:methanol (2:1, v/v).

-

HPTLC Plate Spotting: Spot the samples and a series of known concentrations of the GM3 standard onto the HPTLC plate.

-

Chromatography: Develop the HPTLC plate in a chamber pre-saturated with a mobile phase of chloroform:methanol:0.2% aqueous CaCl2 (60:40:9, v/v/v).[30]

-

Visualization: After development, dry the plate and visualize the gangliosides by spraying with an orcinol-sulfuric acid reagent and heating at 120°C. Gangliosides will appear as purple bands.

-

Quantification: Scan the plate using a densitometer and quantify the GM3 bands in the samples by comparing their intensity to the standard curve generated from the GM3 standards.

Immunohistochemical (IHC) Detection of GM3 in Paraffin-Embedded Tissues

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody: anti-NeuGc-GM3 monoclonal antibody (e.g., 14F7) at a concentration of 20 µg/mL.[18]

-

Peroxidase-labeled polymer conjugated to a secondary anti-mouse antibody

-

DAB (3,3'-diaminobenzidine) chromogen

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

Primary Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with the primary anti-GM3 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the slides and incubate with the peroxidase-labeled secondary antibody. Visualize the signal using DAB chromogen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Evaluate the staining intensity and the percentage of positive tumor cells under a microscope.

Cell Migration and Invasion Assays

This assay is used to assess cell migration.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.[24][27]

-

Washing and Incubation: Wash the wells with PBS to remove detached cells and replace with fresh medium (with or without treatment compounds).

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

This assay measures the invasive potential of cells through an extracellular matrix.

Procedure:

-

Insert Preparation: Coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.[5][23]

-

Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber of the coated insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow invasive cells to degrade the Matrigel and migrate through the pores.

-

Staining and Quantification: Remove non-invaded cells from the upper surface of the insert. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of stained cells in multiple fields of view to quantify invasion.[23]

GM3 as a Therapeutic Target

The altered expression of GM3 on the surface of cancer cells makes it an attractive target for therapeutic intervention.

-

Immunotherapy: Because GM3 can be overexpressed on tumor cells, it is considered a tumor-associated carbohydrate antigen (TACA).[3] This has led to the development of anti-GM3 vaccines and monoclonal antibodies aimed at eliciting an immune response against GM3-expressing cancer cells.[3]

-

Modulation of Signaling: Given GM3's ability to inhibit key oncogenic drivers like EGFR and VEGFR-2, strategies aimed at increasing GM3 expression or using GM3 mimetics could represent a novel therapeutic approach to suppress tumor growth and angiogenesis.

Conclusion

GM3-ganglioside is a pivotal player in the complex landscape of cancer biology. Its ability to modulate critical signaling pathways, influence cell migration and angiogenesis, and its differential expression in various tumors highlight its significance as a biomarker and a therapeutic target. The detailed experimental protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the intricate role of GM3 in cancer progression and to explore its potential in the development of novel anti-cancer therapies. A deeper understanding of the context-dependent functions of GM3 will be crucial for harnessing its therapeutic potential and improving patient outcomes.

References

- 1. GM3 - Wikipedia [en.wikipedia.org]

- 2. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Ganglioside GM3 and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. Prognostic Role of 14F7 Mab Immunoreactivity against N-Glycolyl GM3 Ganglioside in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of ST3GAL5 as a prognostic biomarker correlating with CD8+ T cell exhaustion in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limited impact of cancer-derived gangliosides on anti-tumor immunity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. corning.com [corning.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 15. Gangliosides expressed in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lipotype.com [lipotype.com]

- 17. researchgate.net [researchgate.net]

- 18. Prognostic Role of 14F7 Mab Immunoreactivity against N-Glycolyl GM3 Ganglioside in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunohistochemical Reactivity of the 14F7 Monoclonal Antibody Raised against N-Glycolyl GM3 Ganglioside in Some Benign and Malignant Skin Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of Glycosphingolipid GM3 Expression by Valproic Acid Suppresses Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 23. snapcyte.com [snapcyte.com]

- 24. Wound healing migration assay (Scratch assay) [protocols.io]

- 25. Adhesion & Motility/Wound Healing (Cell Scratch) Assay Protocols [protocol-online.org]

- 26. clyte.tech [clyte.tech]

- 27. med.virginia.edu [med.virginia.edu]

- 28. Immunoreactivity of the 14F7 Mab Raised against N-Glycolyl GM3 Ganglioside in Epithelial Malignant Tumors from Digestive System - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

The Dual Role of GM3 Ganglioside in Shaping Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM3 ganglioside, the simplest monosialylated glycosphingolipid, has emerged as a critical modulator of the immune system. Predominantly localized in the plasma membrane, GM3 is not merely a structural component but an active participant in a multitude of cellular processes, including signal transduction, cell-cell recognition, and the regulation of immune cell functions. Its influence extends from the fine-tuning of T cell activation and macrophage polarization to its implications in autoimmune diseases and cancer immunology. This technical guide provides an in-depth exploration of the multifaceted roles of GM3 ganglioside in immunology, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting GM3-mediated immune modulation.

Introduction: The Immunological Significance of GM3 Ganglioside

GM3 ganglioside (monosialodihexosylganglioside) is a ubiquitous component of mammalian cell membranes and serves as the precursor for the biosynthesis of more complex gangliosides.[1] Its structure consists of a ceramide lipid anchor embedded in the cell membrane, and a carbohydrate head group exposed to the extracellular environment. This strategic positioning allows GM3 to interact with a variety of cell surface receptors and signaling molecules, thereby influencing cellular behavior.

In the context of immunology, GM3 has been shown to be a potent regulator of immune cell functions, including those of T cells, B cells, natural killer (NK) cells, and macrophages.[2][3] Its expression levels can be dynamically regulated by inflammatory stimuli, such as cytokines, suggesting a responsive role in the immune microenvironment.[4] Dysregulation of GM3 expression and metabolism has been linked to the pathogenesis of various diseases with immunological underpinnings, including autoimmune disorders like rheumatoid arthritis and the progression of certain cancers.[5][6] This guide will delve into the specific mechanisms by which GM3 exerts its immunomodulatory effects.

Quantitative Data on GM3 Ganglioside in Immunology

The concentration and composition of GM3 ganglioside can vary significantly between different immune cell types and under various physiological and pathological conditions. These quantitative differences are crucial for understanding its functional impact.

| Cell Type/Condition | GM3 Ganglioside Level | Key Findings | References |

| Human Peripheral Blood Monocytes | 0.37 µg per million cells | Baseline level in circulating monocytes. | [7] |

| Human Monocyte-derived Macrophages (in vitro culture) | 2.7 µg per million cells | Significant increase during differentiation, suggesting a role in macrophage function. | [7] |

| Synovium of Rheumatoid Arthritis (RA) Patients | Remarkably decreased | Lower levels of GM3 are observed in the synovium of RA patients compared to osteoarthritis (OA) patients, suggesting a potential protective role for GM3 in this autoimmune disease. | [1][5][8][9] |

| Human T Lymphocytes | Main ganglioside constituent | Concentrated in glycosphingolipid-enriched microdomains (GEMs), where it is involved in signal transduction. | [10] |

| Human Plasma (Healthy Subjects) | 9.72 µg/ml (average) | Establishes a baseline for circulating GM3 levels. | [11] |

| Plasma of ST3GAL5 c.694C > T homozygotes (GM3 synthase deficiency) | Undetectable | Complete absence of GM3, leading to severe neurological disorders. | [12] |

Experimental Protocols for Studying GM3 Ganglioside in Immunology

The study of GM3 ganglioside's role in immunology relies on a variety of specialized techniques for its extraction, detection, quantification, and functional characterization.

Extraction and Purification of GM3 Ganglioside from Immune Cells

Protocol: Ganglioside Extraction from Cells

-

Cell Lysis: Homogenize cultured immune cells or tissue samples in a mixture of chloroform:methanol (B129727) (1:1, v/v).

-

Lipid Extraction: Perform a Folch partition by adding 0.2 volumes of 0.88% KCl to the chloroform:methanol homogenate.

-

Phase Separation: Centrifuge the mixture to separate it into two phases. The lower organic phase contains the lipids, including gangliosides.

-

Crude Ganglioside Isolation: Collect the upper aqueous phase containing the gangliosides and purify it by reverse-phase chromatography on a C18 column.

-

Desalting: Elute the gangliosides with methanol and water washes and then desalt the ganglioside-containing fractions.

-

Quantification: Dry the purified gangliosides and quantify them by measuring the sialic acid content using the resorcinol-HCl method.

Analysis and Quantification of GM3 Ganglioside

Protocol: Thin-Layer Chromatography (TLC) for GM3 Analysis

-

Plate Preparation: Activate a high-performance TLC (HPTLC) plate by heating at 120°C for 5 minutes.

-

Sample Application: Spot the extracted ganglioside samples and GM3 standards onto the TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing a solvent system of chloroform:methanol:0.25% aqueous KCl (60:35:8, v/v/v).

-

Visualization: After development, dry the plate and visualize the gangliosides by spraying with a resorcinol-HCl reagent and heating. GM3 will appear as a purple band.

-

Quantification: Densitometry can be used to quantify the intensity of the GM3 band relative to the standards.[13][14]

Protocol: Mass Spectrometry (MS) for GM3 Quantification

-

Sample Preparation: Purified gangliosides are permethylated to improve their ionization efficiency.

-

LC-MS/MS Analysis: Analyze the permethylated samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and quantification of different GM3 molecular species based on their mass-to-charge ratio.[4][11][15]

-

Data Analysis: Quantify GM3 species by comparing their peak areas to those of known amounts of internal standards.[11]

Functional Assays to Investigate the Immunomodulatory Effects of GM3

Protocol: T-Cell Proliferation Assay

-

Cell Preparation: Isolate primary T cells from peripheral blood or spleen.

-

Treatment: Culture the T cells in the presence or absence of varying concentrations of purified GM3 ganglioside.

-

Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

Proliferation Measurement: After a set incubation period (e.g., 72 hours), measure T cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay by flow cytometry, or a colorimetric assay like MTT.

Protocol: Macrophage Polarization Assay

-

Cell Culture: Culture bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7).

-

Treatment: Treat the macrophages with GM3 ganglioside.

-

Polarization: Induce M1 polarization with LPS and IFN-γ, or M2 polarization with IL-4 and IL-13.

-

Analysis: Analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arginase-1, CD206) by qPCR, flow cytometry, or western blotting to determine the effect of GM3 on macrophage polarization.

Protocol: NK Cell Cytotoxicity Assay

-

Target Cell Preparation: Label target tumor cells (e.g., YAC-1) with a fluorescent dye like calcein-AM or with ⁵¹Cr.

-

Effector Cell Preparation: Isolate NK cells and pre-incubate them with or without GM3 ganglioside.

-

Co-culture: Co-culture the NK cells (effector cells) with the labeled target cells at different effector-to-target ratios.

-

Cytotoxicity Measurement: After incubation, measure the release of the fluorescent dye or ⁵¹Cr from the target cells, which is proportional to the level of NK cell-mediated killing.[16]

Signaling Pathways Modulated by GM3 Ganglioside in Immune Cells

GM3 ganglioside exerts its immunomodulatory effects by influencing key signaling pathways within immune cells. Its localization within lipid rafts allows it to interact directly with and modulate the function of various transmembrane receptors and signaling complexes.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling in Macrophages

GM3 can act as an endogenous modulator of TLR4 signaling, a critical pathway in the innate immune response. The effect of GM3 on TLR4 activation is dependent on the fatty acid chain length of its ceramide moiety.

-

Pro-inflammatory Role: GM3 species with very-long-chain fatty acids (VLCFA) can enhance TLR4 activation in response to ligands like lipopolysaccharide (LPS), leading to increased production of pro-inflammatory cytokines.[5][17]

-

Anti-inflammatory Role: In contrast, GM3 species with long-chain fatty acids (LCFA) can suppress TLR4 activation, thereby dampening the inflammatory response.[5][17]

This dual regulatory capacity highlights the complexity of GM3-mediated immune modulation.

Regulation of T-Cell Receptor (TCR) Signaling

In T lymphocytes, GM3 is a major component of lipid rafts and is thought to play a role in the regulation of T-cell receptor (TCR) signaling. By associating with components of the TCR complex, GM3 can influence the recruitment and activation of downstream signaling molecules, thereby modulating T-cell activation and cytokine production.[2][3]

References

- 1. Ganglioside GM3 Has an Essential Role in the Pathogenesis and Progression of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding [frontiersin.org]

- 6. Ganglioside GM3 Has an Essential Role in the Pathogenesis and Progression of Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 7. Activation of ganglioside GM3 biosynthesis in human monocyte/macrophages during culturing in vitro | Semantic Scholar [semanticscholar.org]

- 8. Ganglioside GM3 Has an Essential Role in the Pathogenesis and Progression of Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 9. Ganglioside GM3 has an essential role in the pathogenesis and progression of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of GM3-enriched microdomains in signal transduction regulation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 14. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. Ganglioside GD3 expression on target cells can modulate NK cell cytotoxicity via siglec-7-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding - PMC [pmc.ncbi.nlm.nih.gov]

GM3-Ganglioside as a precursor for complex gangliosides.

An In-depth Technical Guide on GM3-Ganglioside as a Precursor for Complex Gangliosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliosides are sialic acid-containing glycosphingolipids (GSLs) that are integral components of the outer leaflet of the plasma membrane in vertebrate cells.[1][2] They play crucial roles in a myriad of biological processes, including cell-cell recognition, signal transduction, and modulation of membrane protein function.[3][4][5] The simplest of these, GM3 (monosialodihexosylganglioside), is not merely a structural component but serves as the critical precursor for the biosynthesis of most of the more complex ganglio-series gangliosides.[6][7][8]

Structurally, GM3 consists of a ceramide lipid anchor embedded in the membrane, linked to a hydrophilic oligosaccharide chain composed of glucose, galactose, and a single sialic acid residue (N-acetylneuraminic acid, NANA).[3][6] The synthesis of GM3 itself is a key regulatory point, and its subsequent elaboration into a-, b-, and c-series gangliosides creates the vast diversity of ganglioside structures observed in nature.[9] Dysregulation in the biosynthetic pathways originating from GM3 is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders like type 2 diabetes.[9][10][11] This guide provides a detailed overview of the biosynthesis of GM3 and its role as the foundational molecule for complex ganglioside synthesis, supported by quantitative data, experimental protocols, and pathway visualizations.

I. The Biosynthetic Pathway of GM3

The synthesis of GM3 occurs in the Golgi apparatus through a stepwise addition of monosaccharides to a ceramide backbone.[6] This process is catalyzed by a series of specific glycosyltransferases.

-

Formation of Glucosylceramide (GlcCer) : The pathway begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by Glucosylceramide synthase (GCS) .[12]

-

Formation of Lactosylceramide (LacCer) : Next, Lactosylceramide synthase (LacCerS) transfers a galactose residue from UDP-galactose to GlcCer, forming LacCer.[12] LacCer is the direct precursor for GM3.[9]

-

Formation of GM3 : The final step is the addition of a sialic acid residue from the sugar donor CMP-sialic acid to the galactose of LacCer. This α2,3-linkage is catalyzed by GM3 synthase (ST3GAL5) , a pivotal enzyme that commits LacCer to the ganglioside biosynthetic pathway.[12][13][14]

Caption: Biosynthetic pathway of GM3 from Ceramide.

II. GM3: The Gateway to Complex Gangliosides

GM3 is the branching point for the synthesis of the three main series of complex gangliosides: the a-series, b-series, and c-series. The specific series produced is determined by the sequential action of various sialyltransferases and other glycosyltransferases.[9]

-

a-Series Pathway : Begins with GM3. The first step is the addition of an N-acetylgalactosamine (GalNAc) residue to GM3 by GM2/GD2 synthase (B4GALNT1) to form GM2. Subsequent additions of galactose (by GM1 synthase) and sialic acid (by GD1a synthase) produce the complex gangliosides GM1 and GD1a, respectively.[15][16]

-

b-Series Pathway : This pathway starts with the conversion of GM3 to GD3 by the action of GD3 synthase (ST8SIA1) , which adds a second sialic acid residue.[9] From GD3, the addition of GalNAc by GM2/GD2 synthase forms GD2. Further glycosylation leads to more complex b-series gangliosides like GD1b and GT1b.[9]

-

c-Series Pathway : This pathway begins with the conversion of GD3 to GT3 by GT3 synthase (ST8SIA5) , which adds a third sialic acid. GT3 then serves as the precursor for the c-series gangliosides.

The relative activities of GM2/GD2 synthase and GD3 synthase on the GM3 substrate are a critical determinant of whether a cell primarily produces a-series or b-series gangliosides.[17]

Caption: Biosynthesis of a-, b-, and c-series gangliosides from GM3.

III. Quantitative Data on Ganglioside Biosynthesis

The kinetics of the sialyltransferases involved in ganglioside biosynthesis are crucial for determining the final ganglioside profile of a cell. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the enzyme's affinity for its substrate.

| Enzyme | Substrate | Apparent Km (µM) | Tissue/Cell Source |

| GM3 Synthase (ST3GAL5) | Lactosylceramide | 80 | Rat Liver |

| GD3 Synthase (ST8SIA1) | GM3 | 100 | Rat Liver |

| GD1a Synthase (ST3GAL2) | GM1 | 500 | Rat Liver |

| Sialyltransferase IV (SAT-IV) | GM1a | 53 | Mouse Embryo |

| Sialyltransferase IV (SAT-IV) | GD1b | 42 | Mouse Embryo |

| Table 1: Apparent Km values for key sialyltransferases in the ganglioside biosynthetic pathway.[18][19] |

IV. Role in Cellular Signaling: The TLR4 Pathway

GM3 and its derivatives are not passive membrane components; they actively modulate cellular signaling. One prominent example is the regulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is central to the innate immune response. The fatty acid chain length of GM3 can differentially regulate TLR4 activity. Very-long-chain fatty acid (VLCFA)-GM3 can act as an agonist, while long-chain fatty acid (LCFA)-GM3 can act as an antagonist of TLR4 signaling.[20] GM3 interacts with the TLR4/MD2 complex, influencing its dimerization and subsequent downstream signaling cascade that leads to the production of inflammatory cytokines.[20] This modulation is particularly relevant in metabolic diseases like obesity, where altered GM3 profiles in adipocytes contribute to chronic inflammation and insulin (B600854) resistance.[20][21][22]

Caption: Modulation of TLR4 signaling by GM3 ganglioside.

V. Experimental Methodologies

The study of gangliosides requires specialized techniques for their extraction, purification, and analysis due to their amphipathic nature.[23]

A. Ganglioside Extraction and Purification

A common workflow involves solvent extraction followed by purification to remove other lipid classes and contaminants.[23][24]

-

Homogenization & Extraction :

-

Tissue or cell samples are homogenized in a chloroform:methanol (B129727) solvent mixture (e.g., 1:2 or 2:1 v/v) to solubilize lipids.

-

The mixture is centrifuged to pellet solid debris. The supernatant containing the total lipid extract is collected.[24][25]

-

-

Partitioning :

-

Water or a salt solution (e.g., 0.9% KCl) is added to the single-phase extract to induce phase separation.

-

After vigorous mixing and centrifugation, two phases are formed: an upper aqueous phase containing gangliosides and a lower organic phase containing neutral lipids and phospholipids.[24]

-

The upper aqueous phase is carefully collected.

-

-

Purification by Reverse-Phase Chromatography :

-

(Optional) Saponification : To remove contaminating phospholipids, mild alkaline hydrolysis (saponification) can be performed. This step will also hydrolyze O-acetylated gangliosides and should be used with caution.[23]

B. Ganglioside Analysis

-

Thin-Layer Chromatography (TLC) :

-

Principle : A simple, rapid method for separating ganglioside species based on the polarity of their carbohydrate headgroups.

-

Method : The purified ganglioside extract is spotted onto a silica (B1680970) gel plate (HPTLC). The plate is developed in a chamber with a solvent system (e.g., chloroform:methanol:0.25% CaCl2 in water). Gangliosides are visualized by staining with reagents like resorcinol-HCl, which is specific for sialic acids.

-

Application : Primarily used for qualitative analysis, screening, and assessing the purity of fractions.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Principle : Provides higher resolution separation of ganglioside species.

-

Method : Purified gangliosides are injected onto an HPLC system, typically with a silica-based column. A solvent gradient is used for elution, and detection is often performed by UV absorbance at a low wavelength (e.g., 215 nm).[23] Fractions can be collected for further analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

Principle : The state-of-the-art method for comprehensive ganglioside profiling. It couples the separation power of LC with the high sensitivity and specificity of mass spectrometry for identification and quantification.[25]

-

Method : An optimized LC method (e.g., using a ZIC-HILIC column) separates ganglioside species, which are then introduced into the mass spectrometer.[26] Analysis is typically done in negative ion mode. High-resolution MS provides accurate mass for identification, and tandem MS (MS/MS) provides structural information by fragmenting the molecules.[25]

-

Application : Detailed qualitative and quantitative analysis of complex ganglioside mixtures, including the identification of different ceramide backbones (fatty acyl chains and sphingoid bases).[25]

-

Caption: Experimental workflow for ganglioside extraction and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Trans-activity of Plasma Membrane-associated Ganglioside Sialyltransferase in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is GM3 Ganglioside? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. Unique gangliosides synthesized in vitro by sialyltransferases from marine bacteria and their characterization: ganglioside synthesis by bacterial sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and function of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GM3 - Wikipedia [en.wikipedia.org]

- 7. lipotype.com [lipotype.com]

- 8. Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiopathological function of hematoside (GM3 ganglioside) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Figure 1: [Biosynthetic pathway of GM3 ganglioside...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Ganglioside biosynthesis in mouse embryos: sialyltransferase IV and the asialo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding [frontiersin.org]

- 22. Pathophysiological Significance of GM3 Ganglioside Molecular Species With a Particular Attention to the Metabolic Syndrome Focusing on Toll-Like Receptor 4 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Video: Ganglioside Extraction, Purification and Profiling [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of GM3-Ganglioside

For Researchers, Scientists, and Drug Development Professionals

Abstract